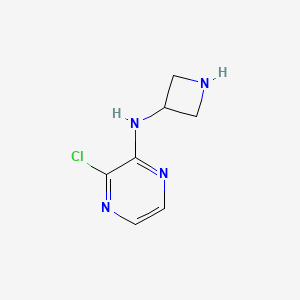

N-(azetidin-3-yl)-3-chloropyrazin-2-amine

Description

Chemical Identity and Nomenclature

This compound is systematically identified by its Chemical Abstracts Service registry number 2091550-19-3. The compound possesses the molecular formula C7H9ClN4 with a precisely determined molecular weight of 184.63 grams per mole. The systematic nomenclature follows standard organic chemistry conventions, where the primary amine functionality connects the azetidine ring system to the chlorinated pyrazine nucleus through an amide linkage.

The compound's standardized structural representation can be expressed through its Simplified Molecular Input Line Entry System notation as ClC1=NC=CN=C1NC2CNC2. This notation clearly delineates the connectivity pattern between the two heterocyclic components, with the chlorine substituent positioned at the 3-position of the pyrazine ring and the amine linkage occurring at the 2-position. The Molecular Design Limited number MFCD29999161 provides additional chemical database identification for this specific molecular entity.

| Property | Value |

|---|---|

| Chemical Abstracts Service Number | 2091550-19-3 |

| Molecular Formula | C7H9ClN4 |

| Molecular Weight | 184.63 g/mol |

| Molecular Design Limited Number | MFCD29999161 |

| Simplified Molecular Input Line Entry System | ClC1=NC=CN=C1NC2CNC2 |

The nomenclature reflects the hierarchical naming convention where the pyrazine ring system serves as the parent structure, with the azetidine moiety designated as a substituent through the amine linkage. This naming approach aligns with International Union of Pure and Applied Chemistry recommendations for complex heterocyclic systems containing multiple nitrogen-bearing rings.

Structural Features: Azetidine-Pyrazine Hybrid System

The molecular architecture of this compound represents a unique fusion of two fundamentally different heterocyclic frameworks, each contributing distinct chemical and physical properties to the overall molecular profile. The azetidine component consists of a four-membered saturated heterocycle containing three carbon atoms and one nitrogen atom. This ring system exhibits significant ring strain, which imparts unique reactivity characteristics that can be selectively triggered under appropriate reaction conditions.

Azetidines demonstrate considerably more stability compared to their three-membered aziridine analogs, while maintaining sufficient reactivity for synthetic manipulation. The four-membered ring structure creates a unique spatial arrangement that constrains molecular flexibility, potentially enhancing binding specificity in biological systems. The nitrogen atom within the azetidine ring provides opportunities for further chemical modification and serves as a potential hydrogen bond acceptor in biological interactions.

The pyrazine moiety represents a six-membered aromatic heterocycle characterized by the presence of two nitrogen atoms positioned in a para-diazine arrangement. This structural feature creates an electron-deficient aromatic system that significantly influences the compound's electronic properties and reactivity patterns. The strategic placement of a chlorine substituent at the 3-position of the pyrazine ring introduces additional electronic effects, including increased electrophilicity and potential halogen bonding interactions.

The chlorinated pyrazine system exhibits enhanced stability compared to unsubstituted pyrazine derivatives while providing a reactive site for potential nucleophilic substitution reactions. The electronegative chlorine substituent creates a polarized carbon-chlorine bond that can participate in various chemical transformations, making this position amenable to further structural modifications.

| Structural Component | Ring Size | Atom Composition | Key Characteristics |

|---|---|---|---|

| Azetidine | 4-membered | C3N | Saturated, strained, reactive |

| Pyrazine | 6-membered | C4N2 | Aromatic, electron-deficient |

| Chlorine Substituent | - | Cl | Electronegative, reactive toward nucleophiles |

The hybrid nature of this molecular system creates opportunities for multifaceted interactions with biological targets, potentially enabling the compound to engage multiple binding sites or exhibit polypharmacological effects.

Historical Context in Heterocyclic Amine Research

The development of this compound occurs within the broader historical context of heterocyclic amine research, which spans over a century of continuous scientific advancement. The azetidine ring system traces its origins to 1907, when researchers first explored four-membered nitrogen-containing heterocycles through Schiff base reactions involving aniline and aldehyde components in cycloaddition processes.

The historical significance of azetidine chemistry expanded dramatically following Alexander Fleming's discovery of penicillin, which highlighted the therapeutic potential of beta-lactam antibiotics containing four-membered ring systems. This breakthrough catalyzed extensive research into azetidine-2-one derivatives, commonly known as beta-lactams, which became fundamental structural motifs in antibiotic development. The recognition that four-membered cyclic amides could exhibit potent biological activity through selective and irreversible inhibition of bacterial cell wall synthesis enzymes established azetidines as privileged structures in medicinal chemistry.

Pyrazine chemistry possesses an even longer historical pedigree, with the first recorded synthesis of a pyrazine derivative occurring in 1855 when Laurent prepared tetraphenylpyrazine through dry distillation of alpha-phenyl-alpha-(benzylideneamino)acetonitrile. This pioneering work, initially termed "amarone," marked the beginning of systematic pyrazine research. The subsequent synthesis of 2,5-diphenylpyrazine by Staedel and Rugheimer in 1876 through the action of ammonia on omega-chloroacetophenone further established pyrazines as accessible synthetic targets.

The nomenclature evolution of pyrazine compounds reflects the gradual understanding of their structural properties. Early researchers assigned various names to simple pyrazine derivatives, including "aldine," "piazine," and "paradiazine" before the systematic nomenclature proposed by Widman in the late 19th century clarified the classification of diazine compounds. This nomenclature development paralleled growing recognition of pyrazines as important heterocyclic frameworks with distinct chemical and biological properties.

The convergence of azetidine and pyrazine chemistry in compounds like this compound represents a contemporary approach to drug design that leverages the historical understanding of both ring systems while exploring novel combinations to achieve enhanced biological activity.

Significance in Modern Medicinal Chemistry

This compound exemplifies contemporary trends in medicinal chemistry that emphasize the strategic combination of multiple heterocyclic motifs to create sophisticated pharmacological tools. The compound's significance extends beyond its individual structural components to encompass its potential as a versatile building block for drug discovery applications. Modern medicinal chemistry increasingly relies on such hybrid molecules to access chemical space that combines the beneficial properties of multiple pharmacophores within single molecular entities.

The azetidine component of this compound has gained significant popularity in drug discovery campaigns over the past decade. The unique spatial constraints imposed by the four-membered ring system provide opportunities to fine-tune molecular recognition properties and binding selectivity. Recent advances in azetidine synthesis and reactivity have made these structures more accessible to medicinal chemists, enabling their incorporation into diverse therapeutic programs.

Contemporary research demonstrates that azetidine-containing compounds can serve as effective scaffolds for developing bioactive molecules across multiple therapeutic areas. The conformational rigidity introduced by the azetidine ring can enhance binding affinity and selectivity by reducing entropic penalties associated with molecular recognition events. Additionally, the unique electronic properties of azetidines can modulate the pharmacokinetic and pharmacodynamic properties of drug candidates.

The pyrazine moiety contributes complementary advantages to the molecular design. Pyrazine-containing compounds have demonstrated utility in various therapeutic applications, with the electron-deficient aromatic system providing opportunities for favorable interactions with biological targets. The incorporation of chlorine substitution further enhances the compound's potential by introducing additional binding interactions and modulating physicochemical properties.

| Medicinal Chemistry Advantage | Azetidine Contribution | Pyrazine Contribution |

|---|---|---|

| Molecular Rigidity | Four-membered ring constraint | Aromatic planarity |

| Electronic Properties | Ring strain effects | Electron deficiency |

| Synthetic Accessibility | Established methodologies | Versatile functionalization |

| Biological Activity | Privileged structure status | Proven therapeutic utility |

The strategic combination of these structural elements in this compound positions it as a valuable synthetic intermediate for medicinal chemistry applications, potentially serving as a starting point for structure-activity relationship studies and lead compound optimization efforts.

Properties

IUPAC Name |

N-(azetidin-3-yl)-3-chloropyrazin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9ClN4/c8-6-7(11-2-1-10-6)12-5-3-9-4-5/h1-2,5,9H,3-4H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBWBVWRURTXVIH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)NC2=NC=CN=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Formation of the Pyrazine Core

The pyrazine ring, substituted with chlorine at the 3-position and an amino group at the 2-position, is typically synthesized through established heterocyclic chemistry routes involving:

- Chlorination of pyrazin-2-amine derivatives using reagents such as thionyl chloride or N-chlorosuccinimide (NCS) under controlled conditions to avoid over-chlorination.

- Alternatively, direct synthesis of 3-chloropyrazin-2-amine from pyrazine precursors via electrophilic substitution.

Preparation of Azetidine Ring

Azetidine, a strained four-membered nitrogen heterocycle, can be synthesized or sourced commercially. Key preparation methods include:

- Enantioselective synthesis via α-chlorination of aldehydes followed by reductive amination and intramolecular cyclization to form azetidines, as reported in organocatalytic protocols yielding functionalized azetidines with high enantiomeric excesses (84–92% ee) and moderate yields (22–55%).

- Ring contraction or expansion methods from related heterocycles such as pyrrolidinones or aziridines, using bases or catalytic systems to induce cyclization.

Coupling of Azetidine to Pyrazine

The key step involves attaching the azetidin-3-yl group to the 3-chloropyrazin-2-amine core. Common methods include:

- Nucleophilic aromatic substitution (S_NAr): The azetidine nitrogen attacks the electrophilic 3-chloropyrazine, displacing the chlorine atom under suitable conditions (e.g., polar aprotic solvents, elevated temperatures).

- Cross-coupling reactions: Palladium-catalyzed amination (Buchwald-Hartwig type) can be employed to couple azetidine derivatives with chloropyrazine substrates, enhancing selectivity and yield.

- Optimization of reaction parameters such as solvent, temperature, and base is critical to maximize yield and purity.

Representative Synthesis Protocol Example

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| 1. Chlorination of pyrazin-2-amine | N-chlorosuccinimide (NCS), low temperature, controlled addition | Formation of 3-chloropyrazin-2-amine intermediate |

| 2. Preparation of azetidin-3-yl amine | Organocatalytic α-chlorination of aldehyde, reductive amination, cyclization | Enantiomerically enriched azetidine derivative |

| 3. Coupling reaction | Azetidin-3-yl amine + 3-chloropyrazin-2-amine, polar aprotic solvent (e.g., DMF), base (e.g., K2CO3), heat | Formation of this compound |

Research Findings and Optimization Notes

- The azetidine ring's inherent strain influences reactivity, making nucleophilic substitution efficient but requiring careful control to prevent ring-opening side reactions.

- Mono-chlorination of heterocycles using NCS at low temperatures prevents over-chlorination and side-product formation, improving selectivity.

- Use of catalytic additives such as tetrabutylammonium iodide (TBAI) can promote cyclization and substitution steps.

- Protection strategies, such as Boc-protection of amines during synthesis, enable easier purification and handling, with deprotection achieved under mild acidic conditions.

- Enantioselective synthesis of azetidines allows access to chiral this compound derivatives, potentially enhancing biological activity.

- Industrial scale-up often employs continuous flow reactors to improve reaction control and yield.

Data Table Summarizing Key Synthetic Parameters

| Parameter | Typical Conditions/Values | Notes |

|---|---|---|

| Chlorination reagent | N-chlorosuccinimide (NCS), thionyl chloride | NCS preferred for selective mono-chlorination |

| Temperature for chlorination | 0 to 5 °C | Low temp to avoid dichlorination |

| Solvent for coupling | DMF, DMSO, MeCN | Polar aprotic solvents favor S_NAr |

| Base in coupling reaction | K2CO3, Cs2CO3, triethylamine | Neutralizes HCl byproduct |

| Reaction time | 4–24 hours | Depends on scale and conditions |

| Yield range | 50–85% | Optimized protocols achieve higher yields |

| Enantiomeric excess (if chiral) | 84–92% (for azetidine intermediate) | Via organocatalytic synthesis |

Chemical Reactions Analysis

Types of Reactions

N-(azetidin-3-yl)-3-chloropyrazin-2-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, where nucleophiles like amines or thiols replace the chlorine.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in the presence of a catalyst.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in polar aprotic solvents.

Major Products Formed

Oxidation: Formation of N-(azetidin-3-yl)-3-hydroxypyrazin-2-amine.

Reduction: Formation of N-(azetidin-3-yl)-3-aminopyrazin-2-amine.

Substitution: Formation of N-(azetidin-3-yl)-3-substituted pyrazin-2-amine derivatives.

Scientific Research Applications

Synthetic Methods

The synthesis of N-(azetidin-3-yl)-3-chloropyrazin-2-amine can be achieved through various methods, often optimized for higher yields and purity. Key synthetic routes include:

- Horner–Wadsworth–Emmons Reaction : Utilizes (N-Boc)azetidin-3-one to generate functionalized azetidines.

- Cross-Coupling Reactions : Employs Suzuki–Miyaura cross-coupling with brominated pyrazole–azetidine hybrids to form novel derivatives.

Applications in Medicinal Chemistry

This compound has several notable applications in medicinal chemistry:

Antimicrobial Activity

Preliminary studies suggest that this compound exhibits potential antimicrobial properties. It may act as an enzyme inhibitor or modulate protein interactions, influencing various biological pathways. Further research is needed to fully elucidate its mechanisms of action.

Anticancer Potential

Research indicates that this compound may have anticancer properties, with ongoing studies exploring its efficacy against different cancer cell lines.

Building Block for Drug Development

The compound serves as a versatile intermediate in synthesizing various pharmaceuticals, including carbapenems, a class of antibiotics. Its structural features allow for modifications that enhance drug-like properties.

A study conducted on the interaction of this compound with specific molecular targets demonstrated its binding affinity and potential as a therapeutic agent. Techniques such as molecular docking and in vitro assays were employed to assess its efficacy.

Structure–Activity Relationship (SAR) Analysis

Research focusing on SAR has revealed insights into how modifications of the compound can influence its biological activity. For instance, variations in substituents on the azetidine or pyrazine rings have been shown to affect potency against specific targets.

Mechanism of Action

The mechanism of action of N-(azetidin-3-yl)-3-chloropyrazin-2-amine involves its interaction with specific molecular targets. The azetidine ring can interact with enzymes or receptors, potentially inhibiting their activity. The pyrazine ring can participate in π-π stacking interactions with aromatic residues in proteins, enhancing binding affinity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares N-(azetidin-3-yl)-3-chloropyrazin-2-amine with key structural analogs:

Key Differences and Implications

Ring Systems and Bioactivity :

- Pyrazine vs. Pyridazine/Pyrazole : The pyrazine core in the target compound (two nitrogen atoms in para positions) offers distinct electronic properties compared to pyridazine (adjacent nitrogens) or pyrazole (five-membered ring with two adjacent nitrogens). Pyrazines are common in kinase inhibitors, while pyridazines are explored for antiviral activity .

- Azetidine vs. Larger Rings : The strained azetidine ring may improve membrane permeability compared to six-membered rings (e.g., piperidine in ), though it may also reduce metabolic stability .

Substituent Effects :

- Chlorine Position : The 3-chloro substituent on pyrazine (target compound) vs. 6-chloro on pyridazine () alters steric and electronic interactions with biological targets.

- Salt Forms : The dihydrochloride salt of the pyrazole analog () enhances aqueous solubility, a critical factor for drug formulation, whereas the free base form of the target compound may require prodrug strategies .

However, the target compound’s synthesis likely involves direct amination or nucleophilic substitution, differing from dehydrosulfurization methods in 1,3,5-oxadiazine derivatives ().

Research Findings and Hypotheses

- CNS Penetration : The low molecular weight (~185 g/mol) and moderate lipophilicity of the target compound align with Lipinski’s rules, favoring blood-brain barrier penetration for CNS targets .

- Metabolic Stability : Azetidine’s strain may increase susceptibility to cytochrome P450 oxidation compared to cyclopropylamine derivatives (), necessitating structural optimization .

Biological Activity

N-(azetidin-3-yl)-3-chloropyrazin-2-amine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.

Synthesis of this compound

The synthesis of azetidine derivatives, including this compound, typically involves various methodologies such as nucleophilic ring-opening or cyclization reactions. Recent advancements have highlighted the use of palladium-catalyzed reactions for creating functionalized azetidines, which can be further modified to enhance biological activity .

Synthetic Pathway

- Starting Materials : The synthesis begins with readily available azetidine derivatives.

- Reagents : Common reagents include chlorinated pyrazines and coupling agents like palladium catalysts.

- Conditions : Reactions are often conducted under controlled temperatures and solvents to optimize yields.

This compound has been studied for its role as an inhibitor of various biological targets, particularly in the context of inflammatory responses. It is posited to inhibit the N-acylethanolamine-hydrolyzing acid amidase (NAAA), which plays a crucial role in modulating inflammation by preserving endogenous palmitoylethanolamide (PEA) .

Structure-Activity Relationship (SAR)

The SAR studies have demonstrated that modifications to the azetidine and pyrazine moieties significantly influence the compound's potency and selectivity. For instance, substituents on the pyrazine ring can alter lipophilicity and binding affinity, leading to enhanced biological activity .

| Compound | IC50 (µM) | Biological Activity |

|---|---|---|

| This compound | 0.042 | NAAA Inhibition |

| Endo-substituted analog | 0.037 | Enhanced potency |

| Pyrazole derivatives | 0.064 | Anti-inflammatory |

Case Studies

- Antimicrobial Activity : In a study evaluating antibacterial properties, this compound exhibited significant activity against Staphylococcus aureus and Escherichia coli, suggesting its potential as an antibiotic agent .

- Anti-inflammatory Effects : Research indicated that this compound effectively reduced inflammation in animal models by modulating the NAAA pathway, leading to decreased levels of pro-inflammatory mediators .

- Cancer Research : Preliminary studies have shown that derivatives of this compound can inhibit prostate cancer cell proliferation, highlighting its potential in oncological applications .

Q & A

Q. What are the established synthetic routes for N-(azetidin-3-yl)-3-chloropyrazin-2-amine, and what key intermediates are involved?

The synthesis typically involves C–N coupling reactions between azetidine derivatives and chloropyrazine precursors. For example, tert-butyl-protected azetidin-3-amine (e.g., tert-butyl N-(azetidin-3-yl)carbamate) can be deprotected under acidic conditions and coupled with 3-chloropyrazin-2-amine using coupling agents like 3-picoline or 3,5-lutidine as bases (commonly used in similar reactions ). Triethylamine in toluene is another reported solvent/base system for analogous electrophilic substitutions .

Q. What analytical methods are recommended for confirming the purity and structure of this compound?

High-performance liquid chromatography (HPLC) with ≥98% purity thresholds is standard for purity assessment . Structural confirmation relies on NMR to verify amine and azetidine proton environments and mass spectrometry (MS) for molecular weight validation. For example, in related azetidine-containing compounds, NMR peaks at δ 3.5–4.0 ppm correspond to azetidine ring protons, while aromatic protons in chloropyrazine appear at δ 8.0–8.5 ppm .

Q. What solvents and storage conditions are optimal for this compound’s stability?

While direct stability data for this compound is limited, azetidine derivatives are generally hygroscopic and sensitive to oxidation. Storage under inert gas (e.g., argon) at –20°C in anhydrous solvents like DMSO or DCM is advised. Avoid prolonged exposure to light or moisture, as seen in safety protocols for structurally related amines .

Advanced Research Questions

Q. How can C–N coupling reaction yields be improved for large-scale synthesis?

Optimize base selection (e.g., 3-picoline or 3,5-lutidine) and introduce catalytic N-aryl-sulfilimine compounds to enhance coupling efficiency, as demonstrated in analogous triazolopyrimidin-2-ylamine syntheses . Kinetic studies using in situ FTIR or LC-MS can monitor intermediate formation and adjust reagent stoichiometry dynamically .

Q. How should researchers address discrepancies in spectroscopic data during characterization?

Contradictions in NMR or MS data may arise from residual solvents, tautomerism, or byproducts. For example, unexpected peaks in NMR could indicate incomplete deprotection of tert-butyl groups. Use 2D NMR (e.g., HSQC) to resolve ambiguous assignments, as applied in azetidine-containing indole derivatives .

Q. What strategies are effective for evaluating the compound’s stability under physiological conditions?

Conduct accelerated degradation studies in buffers (pH 1–10) at 37°C, followed by LC-MS to identify hydrolysis or oxidation products. For example, chloropyrazine moieties are prone to nucleophilic displacement under basic conditions, which can be mitigated by structural modifications like electron-withdrawing substituents .

Q. How can computational modeling predict the compound’s reactivity in biological systems?

Density functional theory (DFT) calculations can assess electrophilic/nucleophilic sites, while molecular docking evaluates binding affinities to target proteins (e.g., kinases or GPCRs). For related quinazoline-4-amine derivatives, such models have guided the design of apoptosis-inducing agents .

Q. What in vitro assays are suitable for probing its biological activity?

Prioritize kinase inhibition assays (e.g., EGFR or JAK2) due to structural similarities to quinazoline-based inhibitors . For immunomodulatory studies, leverage Treg cell activation assays, as seen in bromopyrimidin-2-amine derivatives delivered via lipid nanoparticles .

Methodological Notes

- Synthesis Optimization : Include control experiments to isolate and characterize byproducts (e.g., tert-butyl cleavage intermediates) .

- Data Contradictions : Cross-validate spectral data with synthetic batches and reference analogs (e.g., 3-chloro-2-nitroaniline derivatives) .

- Biological Testing : Use orthogonal assays (e.g., SPR and cellular viability) to confirm target engagement and specificity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.